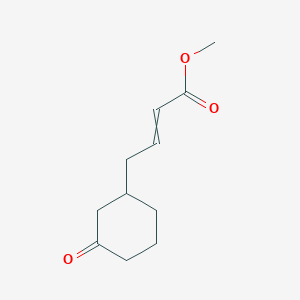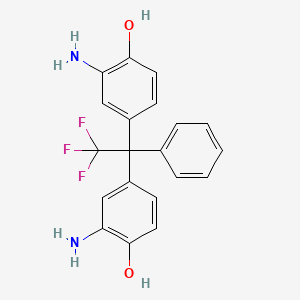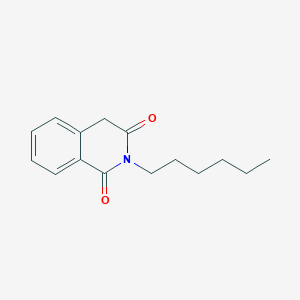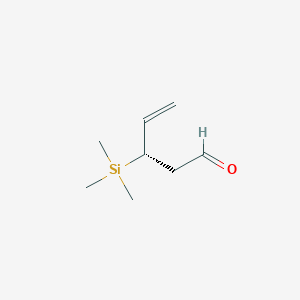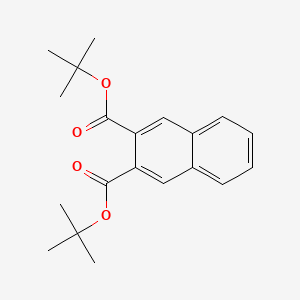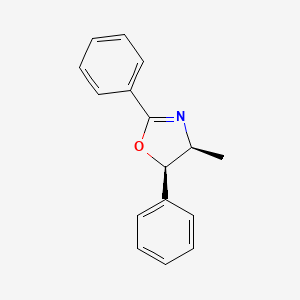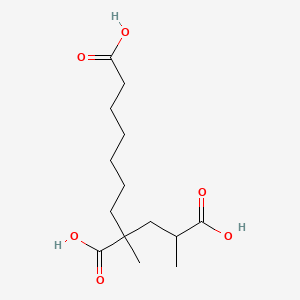
7-Methyldecane-1,7,9-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyldecane-1,7,9-tricarboxylic acid is an organic compound characterized by a long carbon chain with three carboxylic acid groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7-Methyldecane-1,7,9-tricarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyldecane-1,7,9-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Methyldecane-1,7,9-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 7-Methyldecane-1,7,9-tricarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Methyldecane-1,7,9-tricarboxylic acid include other tricarboxylic acids such as citric acid and isocitric acid . These compounds share the presence of three carboxylic acid groups but differ in their carbon chain length and functional group positions.
Uniqueness
What sets this compound apart is its unique structure, which includes a long carbon chain with a methyl group and three carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
132655-67-5 |
|---|---|
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1,3-dimethylnonane-1,3,9-tricarboxylic acid |
InChI |
InChI=1S/C14H24O6/c1-10(12(17)18)9-14(2,13(19)20)8-6-4-3-5-7-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
SOKQNFRUHLVLHI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(CCCCCCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



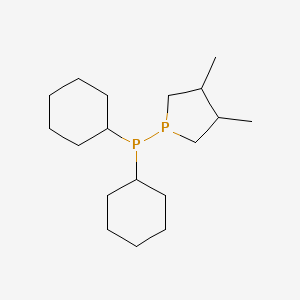
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
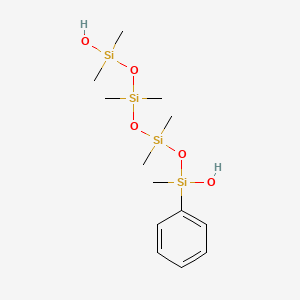
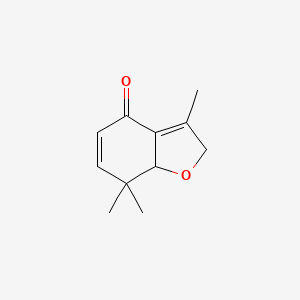
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
